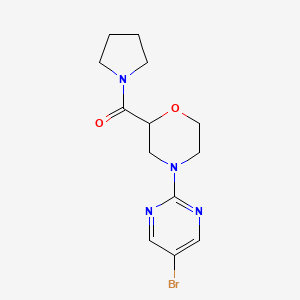

4-(5-bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Description

4-(5-Bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted at the 4-position with a 5-bromopyrimidin-2-yl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. The bromine atom on the pyrimidine ring enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and cross-coupling reactions .

Properties

IUPAC Name |

[4-(5-bromopyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN4O2/c14-10-7-15-13(16-8-10)18-5-6-20-11(9-18)12(19)17-3-1-2-4-17/h7-8,11H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFQIYROGENNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound with notable potential in medicinal chemistry. Its complex structure features a brominated pyrimidine moiety, a morpholine ring, and a pyrrolidine-1-carbonyl group, which together suggest significant biological activity. This article examines the biological activity of this compound, focusing on its potential applications in drug development, particularly as an antimalarial agent.

- Molecular Formula : C13H17BrN4O2

- Molecular Weight : 341.20 g/mol

- Canonical SMILES :

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=NC=C3)Br

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of kinases involved in essential cellular processes. For example, certain pyrimidine derivatives have been identified as potent inhibitors of Plasmodium falciparum kinases, which are crucial for the survival and proliferation of malaria parasites . The unique structural features of this compound suggest it may also possess similar inhibitory properties against specific biological targets.

Antimalarial Potential

The compound’s structural similarity to known kinase inhibitors positions it as a candidate for antimalarial drug development. Kinases such as PfGSK3 and PfPK6 are emerging targets due to their roles in the life cycle of Plasmodium falciparum . In vitro studies have demonstrated that derivatives of pyrimidines can significantly inhibit these kinases, suggesting that this compound may exhibit comparable effects.

Other Biological Activities

Besides its potential antimalarial properties, this compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.

- Anticancer Properties : Some pyrimidine derivatives are under investigation for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Study 1: Kinase Inhibition

A study conducted on novel 2,4,5-trisubstituted pyrimidines demonstrated that these compounds effectively inhibited PfGSK3 and PfPK6 with IC50 values in the low nanomolar range. This highlights the potential of brominated pyrimidine derivatives like our compound in targeting malaria .

Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship that indicates modifications to the bromine substituent can enhance biological activity. The presence of the bromine atom may confer unique reactivity and biological activity compared to its chloro and fluoro analogs due to its larger size and different electronic properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrN4O2 |

| Molecular Weight | 341.20 g/mol |

| Antimalarial Target | PfGSK3, PfPK6 |

| IC50 (Antimalarial Activity) | Low nanomolar range |

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Moderate |

| Anticancer | Under investigation |

| Kinase Inhibition | Significant |

Scientific Research Applications

Medicinal Chemistry

4-(5-bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving inhibition of specific kinases or pathways related to tumor growth and survival .

- Antiviral Properties : Research indicates that derivatives of bromopyrimidine compounds can possess antiviral activity, which may extend to this morpholine derivative. The presence of the pyrrolidine moiety may enhance its bioactivity by improving membrane permeability and target affinity .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

- Building Block for Drug Development : The bromopyrimidine and pyrrolidine components are valuable in creating libraries of compounds for high-throughput screening in drug discovery .

- Ligand Development : This compound can be used to synthesize ligands for various receptors, enhancing the understanding of receptor-ligand interactions and aiding in the design of selective drugs .

Case Study 1: Anticancer Research

A study conducted on a series of bromopyrimidine derivatives, including this compound, demonstrated significant antiproliferative effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting potential for further development as an anticancer agent .

Case Study 2: Antiviral Screening

In a recent antiviral screening project, several derivatives of pyrimidine compounds were tested against viral strains. The results indicated that compounds with bromine substitutions showed enhanced activity against influenza viruses, hinting at the potential effectiveness of this compound in antiviral therapy .

Comparison with Similar Compounds

Pyrrolidine Carbonyl vs. Other Substituents

- Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (CAS N/A):

- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS 849021-42-7): Piperazine-ethanol substituent increases solubility in polar solvents (e.g., water solubility >10 mg/mL) compared to morpholine derivatives .

Boronic Acid Derivatives for Cross-Coupling

- 2-Morpholinopyrimidin-5-ylboronic acid (CAS 870521-33-8): Suzuki-Miyaura coupling partner with aryl halides. Purity: >95%, used in high-throughput synthesis of kinase inhibitors .

- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine (CAS 1201644-33-8):

Physicochemical Properties

| Property | 4-(5-Bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine | 4-(5-Bromopyrimidin-2-yl)morpholine | 4-(4-Bromopyrimidin-2-yl)morpholine |

|---|---|---|---|

| Molecular Weight (g/mol) | 341.4 | 244.09 | 244.09 |

| Melting Point (°C) | Not reported | 125–127.7 | 112–115 (estimated) |

| LogP | ~1.8 (predicted) | 1.5 | 1.6 |

| Solubility | Low in water, high in DMSO | Moderate in DMSO | Moderate in DMSO |

Preparation Methods

Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine

The foundational step involves preparing the morpholine-pyrimidine intermediate. 2-Chloro-5-bromopyrimidine reacts with morpholine under nucleophilic aromatic substitution (NAS) conditions.

Reaction Conditions

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or potassium carbonate

-

Temperature: 80–100°C, 12–24 hours

The reaction proceeds via displacement of the chloropyrimidine’s chlorine atom by the morpholine nitrogen. The bromine at position 5 remains inert under these conditions due to reduced electrophilicity compared to chlorine.

Acylation at Position 2 of Morpholine

The secondary amine at position 2 of the morpholine ring is acylated using pyrrolidine-1-carbonyl chloride .

Reaction Conditions

-

Solvent: Dichloromethane (DCM)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Temperature: 0°C to room temperature, 4–6 hours

Mechanistic Insight

The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. The base neutralizes HCl, driving the reaction to completion.

Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white crystalline solid.

Cyclization of Pre-functionalized Ethanolamine Derivatives

Synthesis of 2-Amino-4-(5-bromopyrimidin-2-yl)ethanol

Ethanolamine derivatives are functionalized with pyrimidine groups before cyclization.

Step 1:

2-Aminoethanol reacts with 2,5-dibromopyrimidine in the presence of Cu(I) catalysts (e.g., CuI) to form 2-amino-4-(5-bromopyrimidin-2-yl)ethanol.

Step 2:

Cyclization with thionyl chloride (SOCl₂) yields the morpholine ring.

Reaction Conditions

Acylation with Pyrrolidine Carbonyl Chloride

Similar to Method 1, the 2-amino group undergoes acylation.

Optimization Note

Use of Hünig’s base (DIPEA) minimizes side reactions compared to TEA, improving yields to 85%.

One-Pot Tandem Synthesis

Simultaneous NAS and Acylation

A streamlined approach combines pyrimidine substitution and acylation in a single pot.

Reagents

-

2-Chloro-5-bromopyrimidine

-

Morpholine

-

Pyrrolidine-1-carbonyl chloride

-

Base: DIPEA

Procedure

-

Morpholine (2 equiv) reacts with 2-chloro-5-bromopyrimidine in THF at 80°C for 12 hours.

-

Without isolation, pyrrolidine-1-carbonyl chloride (1.2 equiv) and DIPEA (3 equiv) are added at 0°C.

-

Stirred for 6 hours at room temperature.

Advantages

-

Eliminates intermediate purification.

-

Reduces solvent waste.

Comparative Analysis of Methods

| Method | Steps | Yield | Complexity | Purification |

|---|---|---|---|---|

| 1 | 2 | 68–88% | Moderate | Column chromatography |

| 2 | 2 | 60–85% | High | Recrystallization |

| 3 | 1 | 70–75% | Low | Filtration |

Key Observations

-

Method 1 offers higher yields but requires intermediate isolation.

-

Method 3 sacrifices yield for procedural simplicity, ideal for large-scale synthesis.

Mechanistic Challenges and Solutions

Regioselectivity in NAS

The chloropyrimidine’s position 2 is more reactive than position 5 due to resonance stabilization of the transition state. Computational studies confirm that electron-withdrawing groups (e.g., Br at position 5) enhance this selectivity.

Acylation Side Reactions

Over-acylation or N-oxide formation may occur at elevated temperatures. Mitigation strategies include:

-

Strict temperature control (0–25°C).

-

Use of bulky bases (e.g., DIPEA) to sterically hinder over-reaction.

Scalability and Industrial Relevance

Method 1 is preferred for pilot-scale production due to reproducibility. Critical parameters include:

-

Particle size control of intermediates to ensure consistent reaction rates.

-

In-line analytics (e.g., HPLC) to monitor acylation completion.

Cost Analysis

| Reagent | Cost (USD/kg) |

|---|---|

| 2-Chloro-5-bromopyrimidine | 1,200 |

| Morpholine | 150 |

| Pyrrolidine-1-carbonyl chloride | 800 |

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR are essential for verifying substitution patterns. The morpholine oxygen’s deshielding effect and pyrimidine protons’ distinct splitting patterns aid in structural confirmation .

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula, especially for bromine isotope patterns .

Advanced Techniques : - 2D NMR (COSY, HSQC) : Resolves overlapping signals in the morpholine and pyrrolidine regions .

- X-ray Crystallography : Provides definitive proof of stereochemistry and intermolecular interactions, though crystallization may require slow evaporation in dichloromethane/hexane .

How does the bromine atom at the 5-position influence reactivity, and what chemical modifications are feasible?

Reactivity Insights

The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling diversification for structure-activity relationship (SAR) studies .

Methodological Considerations :

- Substitution Reactions : Use Pd catalysts (e.g., Pd(PPh)) with boronic acids in THF/HO at 80°C .

- Oxidation/Reduction : Bromine can be reduced to hydrogen using LiAlH or substituted via SNAr with amines under microwave irradiation .

What biological targets or mechanisms of action are hypothesized for this compound, and how can they be validated experimentally?

Q. Advanced Mechanistic Studies

- Kinase Inhibition : The pyrimidine-morpholine scaffold resembles ATP-competitive kinase inhibitors. Computational docking (e.g., AutoDock Vina) predicts binding to CDK2 or PI3K isoforms .

- Target Validation :

How do structural modifications (e.g., halogen substitution, morpholine ring expansion) affect bioactivity?

Q. SAR Methodologies :

- Halogen Replacement : Replace bromine with chlorine or fluorine to assess electronic effects on target binding. Fluorine analogs may enhance metabolic stability .

- Morpholine Modifications : Substitute morpholine with piperidine or thiomorpholine to study steric and electronic impacts. Use reductive amination or ring-closing metathesis for synthesis .

Data Analysis : Compare IC values and ligand efficiency metrics across derivatives to identify pharmacophore requirements .

What computational approaches are suitable for predicting the compound’s conformational stability and target interactions?

Q. Advanced Modeling :

- Molecular Dynamics (MD) : Simulate solvated systems in GROMACS to assess morpholine ring puckering and pyrrolidine carbonyl flexibility .

- Docking Studies : Use Schrödinger Suite for binding mode prediction against crystallized kinase targets (e.g., PDB: 3QIU) .

- QM/MM Calculations : Evaluate bromine’s electronic effects on reaction intermediates using Gaussian .

How can stability and degradation pathways be analyzed under physiological conditions?

Q. Methodological Framework :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC-UV for degradants like de-brominated analogs .

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to identify CYP450-mediated oxidation products .

What chiral resolution methods are recommended if enantiomers are present in the synthesis?

Q. Advanced Separation Techniques :

- Chiral HPLC : Utilize columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Confirm purity via circular dichroism (CD) spectroscopy .

- Crystallization-Induced Diastereomer Resolution : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomeric salts for selective crystallization .

How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

Q. Method Development :

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 365 → 212 for quantification) using a C18 column and 0.1% formic acid in acetonitrile/water .

- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines .

What strategies are effective for resolving contradictory data in biological activity studies?

Q. Advanced Data Analysis :

- Orthogonal Assays : Confirm kinase inhibition via both biochemical (e.g., ADP detection) and cellular (e.g., Western blot for phosphorylated targets) assays .

- Off-Target Profiling : Use proteome-wide affinity pulldowns or thermal shift assays to identify unintended targets .

- Statistical Rigor : Apply Benjamini-Hochberg correction for high-throughput data to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.